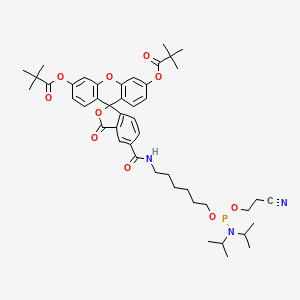

Fluorescein phosphoramidite

Description

Significance of Fluorescent Labeling in Contemporary Biomolecular Research

Fluorescent labeling is a technique that involves the covalent attachment of a fluorescent molecule, or fluorophore, to a biomolecule such as a protein or nucleic acid. bioclone.net This process has become a cornerstone of modern biomolecular research due to its high sensitivity, allowing for the detection of molecules even at low concentrations. bioclone.netwikipedia.org Unlike radioactive labeling, fluorescent tagging is non-destructive to the target molecule's structure and function and does not pose the same safety concerns. wikipedia.org

The use of fluorescent labels enables researchers to visualize and track specific biomolecules within complex environments like living cells. bioclone.net This capability is crucial for studying cellular processes, protein-protein interactions, and the distribution of molecules in real-time. researchgate.net Furthermore, the availability of various fluorophores with distinct spectral properties allows for multiplexing, where multiple targets can be observed simultaneously within the same sample, providing a more comprehensive understanding of intricate biological systems. bioclone.net

Historical Context of Fluorescent Probe Development for Nucleic Acids

The journey of fluorescent labeling began in 1871 with the synthesis of fluorescein (B123965) by Adolf von Baeyer. biotium.com However, its application in biological research came much later. In 1941, Albert Coons pioneered the use of fluorescein-conjugated antibodies for immunofluorescence, a technique that revolutionized the visualization of proteins in tissues. biotium.com

While the inherent fluorescence of nucleic acids is limited, the need for their visualization in various analytical applications spurred the development of fluorescent labeling methods for these molecules. nih.gov Early methods often involved the use of intercalating dyes. The development of techniques to covalently attach fluorophores directly to nucleic acids marked a significant advancement. nih.gov The introduction of fluorescein isothiocyanate (FITC) and later carboxyfluorescein derivatives expanded the toolkit for labeling nucleic acids, paving the way for their use in a wide range of applications, from DNA sequencing to chromosome analysis. nih.govwikipedia.org

Core Principles of Phosphoramidite (B1245037) Chemistry in Synthetic Oligonucleotide Science

The chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules, is predominantly achieved through the phosphoramidite method. sigmaaldrich.combiosyn.com This solid-phase synthesis technique, developed in the 1980s, proceeds in a 3' to 5' direction through a series of repeated cycles. sigmaaldrich.com

The core of this chemistry involves the use of phosphoramidite monomers, which are nucleosides with their reactive groups protected to prevent unwanted side reactions. measurebiology.org The synthesis cycle consists of four key steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a reactive hydroxyl group. sigmaaldrich.comnumberanalytics.com

Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free hydroxyl group, forming a phosphite (B83602) triester linkage. measurebiology.orgnumberanalytics.com

Capping: Any unreacted hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester, completing the addition of one nucleotide. sigmaaldrich.comnumberanalytics.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized. fujifilm.com

Overview of Fluorescein Phosphoramidite as a Preeminent Fluorophore Precursor

This compound is a specialized phosphoramidite monomer that incorporates the fluorescein dye. This reagent allows for the direct incorporation of the fluorescent label into an oligonucleotide during automated solid-phase synthesis. chemgenesjapan.com This method is more efficient than post-synthesis labeling, which involves more laborious solution-phase conjugation and purification steps. chemgenesjapan.com

The fluorescein moiety is typically attached to the phosphoramidite via a linker arm, which serves to distance the dye from the oligonucleotide to minimize potential quenching of the fluorescence by the DNA bases. atdbio.com The phenolic hydroxyl groups of the fluorescein molecule are protected, often with pivaloyl groups, to prevent side reactions during the synthesis process. atdbio.comresearchgate.net The use of isomerically pure 5- or 6-carboxyfluorescein (B556484) (FAM) phosphoramidites ensures the production of a homogenous population of labeled oligonucleotides with consistent spectral properties. chemgenesjapan.comresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C46H58N3O10P |

|---|---|

Molecular Weight |

843.9 g/mol |

IUPAC Name |

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |

InChI Key |

XUQUNBOKLNVMMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |

Origin of Product |

United States |

Chemical Structure and Properties of Fluorescein Phosphoramidite

Molecular Structure and Isomerism

Fluorescein phosphoramidite exists as different isomers, primarily the 5- and 6-isomers of carboxyfluorescein (FAM). chemgenesjapan.com These isomers differ in the point of attachment of the linker arm to the fluorescein core. The use of a single, pure isomer is crucial for ensuring the physicochemical and spectral homogeneity of the labeled oligonucleotides. researchgate.net The synthesis of these phosphoramidites involves protecting the hydroxyl groups on the fluorescein molecule, often with acyl groups like pivaloyl, to prevent unwanted reactions during oligonucleotide synthesis. researchgate.netgoogle.com A linker, commonly a six-carbon chain, connects the fluorescein to the phosphoramidite moiety. atdbio.comgoogle.com

Regioisomeric Purity and Separation Techniques (e.g., 5- and 6-Carboxyfluorescein (B556484) Isomers)

Key Chemical Properties

The chemical properties of this compound are critical for its use in automated DNA synthesizers. It is typically a solid that is soluble in acetonitrile, the diluent used in oligonucleotide synthesis. lumiprobe.com

Interactive Data Table: Chemical Properties of 6-FAM Phosphoramidite

| Property | Value | Source |

| Molecular Formula | C20H12O5 (Fluorescein base) | wikipedia.org |

| Molecular Weight | 332.311 g/mol (Fluorescein base) | wikipedia.org |

| Storage Conditions | -20°C in the dark, desiccated | lumiprobe.com |

Reagent Selection and Reaction Conditions

Spectral Properties

The spectral properties of fluorescein are what make it a valuable fluorescent label. These properties are largely retained in the fluorescein-labeled oligonucleotides.

Interactive Data Table: Spectral Properties of 6-FAM

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~492-498 nm | lumiprobe.comaatbio.com |

| Emission Maximum (λem) | ~517 nm | lumiprobe.comaatbio.com |

| Extinction Coefficient (ε) | ~74,000-80,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | ~0.79-0.93 | lumiprobe.comaatbio.com |

| pKa | 6.4 | wikipedia.org |

The fluorescence of fluorescein is pH-dependent, which can be a consideration in certain applications. wikipedia.org

Integration of Fluorescein Phosphoramidites into Oligonucleotide Synthesis

Principles of Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis is the standard method for producing custom sequences of DNA and RNA. wikipedia.org The core principle of this technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, often controlled pore glass (CPG) or polystyrene beads. wikipedia.orgatdbio.com This method offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion, simplified purification at each step by simply washing the support, and amenability to full automation. atdbio.com

The synthesis process is cyclical, with each cycle adding one nucleotide to the growing oligonucleotide chain. danaher.com The most widely used chemical method is the phosphoramidite (B1245037) approach, which typically proceeds in the 3' to 5' direction. wikipedia.orgttu.ee The synthesis cycle consists of four main steps:

De-blocking (Detritylation): The first nucleoside is attached to the solid support and has a 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group. atdbio.comdanaher.com This acid-labile protecting group is removed to expose the 5'-hydroxyl for the subsequent coupling reaction. atdbio.com

Coupling: The next protected nucleoside phosphoramidite in the sequence is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo the coupling reaction), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage. danaher.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. atdbio.com The crude product is then purified, often using techniques like high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide. sci-hub.stdanaher.com

Positional Incorporation Strategies for Fluorescein (B123965) Labeling

The versatility of phosphoramidite chemistry allows for the precise placement of fluorescein labels at different positions within an oligonucleotide sequence.

5'-Terminal Conjugation via Phosphoramidite Chemistry

Labeling the 5'-terminus is a common strategy achieved by using a fluorescein phosphoramidite in the final coupling step of the synthesis. glenresearch.com These specialized phosphoramidites contain the fluorescein moiety instead of a nucleoside. Some fluorescein phosphoramidites lack a 5'-DMT group, which terminates the synthesis after its addition. glenresearch.com Others possess a DMT group, which allows for the monitoring of coupling efficiency and the potential for multiple additions, although this can sometimes lead to self-quenching if not properly spaced. biosearchtech.combiosearchtech.com A variety of fluorescein-derived phosphoramidites are available, including those derived from 6-carboxyfluorescein (B556484) (6-FAM), hexachlorofluorescein (HEX), and tetrachlorofluorescein (B1293599) (TET), offering a range of spectral properties for multicolor detection applications. glenresearch.combiosearchtech.com

3'-Terminal Labeling using Solid Supports

For labeling the 3'-end of an oligonucleotide, the fluorescein dye is pre-attached to the solid support, typically a controlled pore glass (CPG) bead. glenresearch.combiosyn.com The synthesis then proceeds by coupling the first nucleoside phosphoramidite to the fluorescein molecule on the support. oup.com This method is highly effective for producing high-quality 3'-labeled probes. biosyn.com Different types of fluorescein-modified CPGs are available, some of which can also block the 3'-end from enzymatic extension by polymerases or degradation by exonucleases. glenresearch.com

Internal Site Modification via Fluorescein-Modified Nucleosides (e.g., Fluorescein-dT Phosphoramidite)

Internal labeling is accomplished by using a nucleoside phosphoramidite that has been chemically modified to carry a fluorescein molecule. A common example is Fluorescein-dT phosphoramidite, where the fluorescein is attached to the thymidine (B127349) base. glenresearch.comglenresearch.com This modified building block can be incorporated at any desired thymidine position within the oligonucleotide sequence during synthesis. lumiprobe.com This strategy allows for the placement of one or more fluorescein labels at specific internal sites, which is useful for designing sophisticated probes and FRET (Förster Resonance Energy Transfer) pairs. glenresearch.com Care must be taken to ensure adequate spacing between multiple internal fluorescein labels to prevent self-quenching. biosearchtech.com

Chemical Linkage Stability and Considerations

The chemical bond connecting the fluorescein dye to the oligonucleotide is a critical factor influencing the stability and performance of the labeled probe. The type of linkage can affect the probe's behavior under various experimental conditions.

Characterization of Amide and Thiourea (B124793) Linkages

Two common types of linkages used to attach fluorescein to oligonucleotides are amide and thiourea bonds. These are typically formed through the reaction of an amino-modified oligonucleotide with an activated carboxylic acid (like an NHS ester) or an isothiocyanate derivative of the dye, respectively. atdbio.com

Amide Linkage: Amide bonds are generally preferred due to their greater stability. They are formed by the reaction of a primary amine with a carboxylic acid derivative. This linkage is stable under the conditions of oligonucleotide cleavage and deprotection. glenresearch.com In a comparative study, conjugation via an adipic amide linkage showed significantly higher coupling efficiency than the thiourea approach. nih.gov

Thiourea Linkage: A thiourea linkage is formed from the reaction of an amine with an isothiocyanate. While this linkage is also used, it is considered more susceptible to hydrolysis, especially in alkaline aqueous solutions. Some commercially available fluorescein phosphoramidites utilize a thiourea linkage that mimics the original post-synthetic labeling method. biosearchtech.combiosearchtech.com

The choice of linkage can also influence the conformational flexibility of the attached dye and its interaction with the oligonucleotide and target molecules. The characterization of the final labeled oligonucleotide, often by HPLC and mass spectrometry, is essential to confirm the successful conjugation and the integrity of the linkage. sci-hub.st

Stability of Linkages During Deprotection and Cleavage Processes

The chemical linkage attaching the fluorescein moiety to the oligonucleotide, as well as the phosphoramidite chemistry used for synthesis, must exhibit significant stability to withstand the harsh chemical conditions of the final synthesis steps. The dye and its linkage must remain intact during the cleavage of the oligonucleotide from the solid support and the deprotection of the nucleobases. nih.gov

Standard deprotection and cleavage are typically performed using concentrated aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). sigmaaldrich.com The amide linkage used in many fluorescein phosphoramidites, such as those derived from 6-carboxyfluorescein (6-FAM), is designed to be stable during this process, preventing isomer formation and ensuring the integrity of the final labeled oligonucleotide. glenresearch.comglenresearch.com Research has confirmed that the fluorescein dye and its linkage to the oligonucleotide are generally stable under the conditions required for DNA synthesis and cleavage/deprotection. nih.gov For many fluorescein phosphoramidites, no significant changes to the standard deprotection methods recommended by synthesizer manufacturers are necessary. glenresearch.commetkinenchemistry.com

However, the choice of deprotection reagent can be critical. While ammonium hydroxide is widely compatible, alternative reagents like AMA (a mixture of ammonium hydroxide and 40% aqueous methylamine) can introduce complications. The use of methylamine (B109427) in the deprotection of a fluorescein-labeled oligonucleotide can lead to a minor amount of degradation. cambio.co.uk This degradation is characterized by the appearance of a late-eluting, non-fluorescent impurity peak in reverse-phase HPLC analysis. cambio.co.uk For example, deprotection with AMA at 65°C for 10 minutes can result in approximately 5% degradation of the fluorescein label. cambio.co.uk To mitigate this, a modified deprotection protocol can be employed: the oligo is first treated with ammonium hydroxide for 30 minutes at room temperature, followed by the addition of an equal volume of 40% methylamine to complete the deprotection under standard conditions. glenresearch.com For some probes, a gentler method of adding aqueous ammonium hydroxide and leaving the sample at room temperature for 24 hours is sufficient for deprotection. oup.com

| Reagent/Condition | Observation | Recommendation/Outcome | Source(s) |

| Ammonium Hydroxide | Standard reagent for cleavage and deprotection. | Generally compatible; readily generates the fluorescein-labeled oligo without significant degradation. | glenresearch.comcambio.co.uk |

| AMA (Ammonium hydroxide/Methylamine) | Can cause a small amount (~5%) of degradation, forming a non-fluorescent impurity. | Use a two-step method: treat with ammonium hydroxide at RT for 30 min, then add methylamine. | glenresearch.comcambio.co.uk |

| Aqueous Ammonium Hydroxide (30%) | Used for extended deprotection at room temperature (24h). | A gentler alternative suitable for certain fluorescein-labeled probes. | oup.com |

| t-butylamine:methanol:water (1:1:2) | Developed for fast cleavage and deprotection of dye-labeled oligos. | Prevents degradation or modification of dyes and nucleobases. | oup.com |

This table summarizes various deprotection conditions and their effects on the stability of fluorescein-labeled oligonucleotides based on research findings.

Impact of Linker Arm Design on Conjugate Performance

Optimization of Spacer Arm Length and Composition for Fluorescence Enhancement

The length and chemical nature of the spacer arm are crucial for optimizing the quantum yield of the attached fluorescein dye. The primary function of a spacer is to create distance between the fluorophore and the oligonucleotide, which can reduce unwanted interactions. biosyn.com Quenching of fluorescence can occur if the dye is in close proximity to certain nucleobases, particularly guanine (B1146940). mdpi.com By extending the distance between the dye and the oligonucleotide chain, a linker can minimize this quenching effect and reduce steric hindrance, leading to enhanced fluorescence. biosyn.com

Various spacer phosphoramidites are commercially available to achieve this separation, including aliphatic spacers of varying lengths (e.g., C3, C12) and more hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or hexa-ethyleneglycol (HEG). biosyn.comidtdna.commicrosynth.com Multiple spacers can be incorporated sequentially to create longer, more flexible arms. idtdna.com

Research has demonstrated the tangible benefits of optimizing spacer composition. In one study comparing primers for solid-phase PCR, a spacer composed of five hexaethylene-glycol (HEG) units was found to be significantly more effective than a commonly used 10-residue deoxythymidine (dT) spacer. semanticscholar.org The HEG spacer resulted in a 60-fold increase in polymerase extension efficiency, a result attributed to its ability to better mitigate steric hindrance between the oligonucleotide and the surface-bound polymerase. semanticscholar.org The nature of the linker can also influence fluorescence through its rigidity. A study on JOE-labeled oligonucleotides, a fluorescein derivative, found that the fluorescence quantum yield correlates with the nature of the linker, comparing rigid linkers like 4-trans-aminocyclohexanol (ACH) to flexible ones like 6-aminohexanol (AH). researchgate.net

| Spacer Type | Composition | Key Function/Benefit | Source(s) |

| C3 Spacer | Aliphatic 3-carbon chain | Provides minimal spacing; can be used to mimic base spacing. | biosyn.comidtdna.com |

| C12 Spacer | Aliphatic 12-carbon chain | Incorporates a long, flexible spacer arm. | biosyn.commicrosynth.com |

| Spacer 18 (HEG) | 18-atom hexa-ethyleneglycol | Long, hydrophilic spacer that reduces steric hindrance and can increase enzymatic efficiency. | idtdna.comsemanticscholar.org |

| dSpacer | 1',2'-Dideoxyribose | Introduces a stable abasic site, mimicking a gap in the sequence. | biosyn.comidtdna.com |

This table outlines common spacer modifications used in oligonucleotide synthesis and their primary functions.

Influence of Linker Hydrophobicity on Oligonucleotide Behavior

Conversely, in some applications, excessive hydrophobicity can be a concern. However, the inherent water solubility of the oligonucleotide backbone can often compensate for the hydrophobicity of certain linkers, such as those used in click chemistry, preventing solubility issues. mdpi.com Stacking interactions between a hydrophobic dye and the nucleobases of the oligonucleotide duplex can increase the stability of the hybrid, an effect that can be modulated by the linker. mdpi.com Therefore, the hydrophobicity of the linker is a key parameter that must be considered and optimized depending on the specific application of the fluorescein-oligonucleotide conjugate.

Applications of Fluorescein Labeled Oligonucleotides in Molecular and Biochemical Research

Nucleic Acid Detection and Quantification Methodologies

The ability to specifically tag a DNA or RNA sequence with a fluorescent marker has revolutionized the detection and quantification of nucleic acids. Fluorescein (B123965), one of the most common fluorophores, is frequently used for this purpose due to its high quantum yield and compatibility with standard detection instrumentation.

Quantitative PCR (qPCR) allows for the real-time monitoring and quantification of DNA amplification. gene-quantification.de Probe-based qPCR assays utilize fluorescently labeled, target-specific probes to achieve high specificity and sensitivity. microsynth.com

One of the most prevalent types of probes is the hydrolysis probe (e.g., TaqMan® probe). neb.com These are dual-labeled oligonucleotides with a reporter fluorophore, often a fluorescein derivative like 6-carboxyfluorescein (B556484) (6-FAM), at the 5′ end and a quencher dye at the 3′ end. sigmaaldrich.com While the probe is intact, the quencher absorbs the fluorescence emitted by the reporter through Förster Resonance Energy Transfer (FRET). neb.com During the PCR extension step, the 5'→3' exonuclease activity of Taq DNA polymerase degrades the probe as it hybridizes to the target sequence. This cleavage separates the reporter from the quencher, resulting in an increase in fluorescence that is directly proportional to the amount of PCR product amplified. neb.compromega.com This cumulative signal allows for precise quantification of the initial template concentration. nih.gov

Another approach involves hybridization probes , which typically consist of two separate oligonucleotides that bind to adjacent sequences on the PCR product. gene-quantification.de One probe is labeled at its 3' end with a donor fluorophore (like fluorescein), and the second is labeled at its 5' end with an acceptor fluorophore (e.g., LC Red 640). gene-quantification.de When both probes hybridize to the target, the donor and acceptor are brought into close proximity, enabling FRET. The resulting signal from the acceptor is monitored to quantify the amplification. gene-quantification.denih.gov

Research has also demonstrated simpler probe designs. For instance, a single oligonucleotide labeled with fluorescein can be used, relying on the inherent quenching effect of deoxyguanosine (G) nucleotides in the target amplicon. nih.gov When the fluorescein-labeled probe hybridizes to a G-containing strand, its fluorescence is quenched, and this change can be monitored to quantify the PCR product. nih.gov

Table 1: Comparison of Fluorescein-Based qPCR Probe Technologies

| Probe Type | Mechanism | Fluorescein Role | Key Features |

|---|---|---|---|

| Hydrolysis Probes (e.g., TaqMan®) | 5'→3' exonuclease cleavage separates reporter and quencher. neb.com | 5' Reporter (e.g., 6-FAM). sigmaaldrich.com | High specificity; cumulative signal. microsynth.comnih.gov |

| Hybridization Probes (FRET Probes) | Two probes hybridize adjacently, bringing donor and acceptor close. gene-quantification.de | 3' Donor. gene-quantification.de | High specificity; detects FRET signal upon hybridization. nih.gov |

| G-Quenching Probes | Hybridization to a guanosine-containing amplicon quenches fluorescein. nih.gov | 5' or Internal Reporter. nih.gov | Simple, single-probe design; avoids complex quencher chemistry. nih.gov |

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences directly within cells or on chromosomes. wikipedia.orghee.nhs.uk The method involves hybridizing a fluorescently labeled oligonucleotide probe to its complementary sequence in the target genome or transcriptome. hee.nhs.uk Fluorescein is a commonly used fluorophore for labeling these probes. researchgate.net

The process involves fixing cells or tissues to a slide, denaturing the target nucleic acid, and then incubating it with the fluorescein-labeled probe. hee.nhs.uk After washing away unbound probes, the specimen is viewed under a fluorescence microscope. The sites where the probe has bound appear as bright fluorescent signals, revealing the location, number, and integrity of the targeted genetic sequence. wikipedia.org

FISH with fluorescein-labeled probes has numerous clinical applications, including:

Prenatal Diagnosis: Detecting chromosomal aneuploidies such as Down syndrome (trisomy 21), Edwards syndrome (trisomy 18), and Patau syndrome (trisomy 13). news-medical.net

Cancer Diagnostics: Identifying chromosomal translocations (e.g., the BCR-ABL fusion gene in chronic myeloid leukemia), gene amplifications (e.g., HER2 in breast cancer), and deletions associated with various cancers. news-medical.netclevelandclinic.org

Infectious Disease Detection: Identifying pathogenic microorganisms in tissues or blood cultures by targeting their specific ribosomal RNA (rRNA) or genomic DNA. news-medical.netasm.org

Multicolor FISH can be performed by using combinations of different fluorophores, including fluorescein, Cy3, and Cy5, to detect multiple targets simultaneously. asm.org

Fluorescein-labeled oligonucleotides have been fundamental to the development of automated DNA sequencing. In Sanger sequencing, or the chain-termination method, fluorescently labeled primers are used to initiate the DNA synthesis reaction. cd-genomics.com Alternatively, fluorescently labeled dideoxynucleotides (ddNTPs) can be used as terminators.

In primer-based sequencing, a primer labeled at the 5' end with a fluorophore like fluorescein is used for each of the four sequencing reactions (A, T, C, G). The resulting fragments are separated by capillary electrophoresis, and a laser excites the fluorophore on the fragments as they pass a detector. The sequence is then read based on the fluorescent signal.

To improve signal intensity, Energy Transfer (ET) primers were developed. nih.govnih.gov These primers contain a donor fluorophore (like fluorescein) at the 5' end and an acceptor fluorophore (like a rhodamine derivative) attached to a nucleotide within the primer sequence. nih.govnih.gov When the donor is excited, it transfers energy to the acceptor, which then emits light at a longer wavelength. This FRET mechanism results in a 2- to 6-fold increase in fluorescence intensity compared to single-dye primers, allowing for sequencing with less DNA template. nih.govnih.gov Research using ET primers with M13mp18 DNA as a template achieved 99.8% accuracy in the first 500 bases. nih.govnih.gov

While newer next-generation sequencing (NGS) technologies have largely replaced Sanger sequencing for large-scale projects, the principles of fluorescence detection remain central. Real-time monitoring of biological processes, including DNA synthesis, is now possible using advanced platforms like zero-mode waveguide (ZMW) instruments, which can monitor single-molecule fluorescence events. pnas.org

Hybridization-based assays rely on the specific binding of a labeled probe to a target nucleic acid. Fluorescein-labeled oligonucleotides are widely used in these applications.

DNA microarrays allow for the simultaneous analysis of thousands of genes. In a typical gene expression experiment, messenger RNA (mRNA) from two different samples (e.g., healthy vs. diseased tissue) is extracted, reverse-transcribed into complementary DNA (cDNA), and labeled with different fluorophores (e.g., Cy3 and Cy5). These labeled cDNAs are then hybridized to a microarray slide containing thousands of spots, each with a specific DNA probe. However, fluorescein-labeled probes can also be used, for example, in quality control to assess the quality and quantity of the spotted oligonucleotide probes on the array before hybridization with the experimental sample. tandfonline.com This is done by using terminal deoxynucleotidyl transferase (TdT) to attach a single fluorescently labeled nucleotide, such as fluorescein-12-ddUTP, to the 3' end of each probe on the array. tandfonline.comnih.gov

Probe capture assays represent another application. For instance, a paper-based microfluidic device has been developed for DNA detection where a fluorescein-labeled DNA strand acts as the detection probe. ulisboa.pt In this system, a biotin-labeled target DNA first hybridizes with the fluorescein-labeled probe in solution. This complex is then captured on a specific zone of the paper strip by immobilized anti-biotin antibodies, and the presence of the target is confirmed by detecting the fluorescence signal from the captured probe. ulisboa.pt

Role in High-Throughput DNA Sequencing Platforms and Real-Time Monitoring

Elucidation of Molecular Interactions and Dynamic Processes

Fluorescence techniques, particularly FRET, are powerful for studying the structure, function, and dynamics of biomolecules in real-time.

Förster Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). nih.govresearchgate.net This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. researchgate.net

In a typical FRET experiment involving nucleic acids, two oligonucleotides are labeled, one with a donor and one with an acceptor, or a single oligonucleotide is dual-labeled. nih.gov Fluorescein is a very common donor fluorophore and is often paired with acceptors like rhodamine or non-fluorescent quenchers. nih.govmdpi.com

Table 2: Research Findings Using Fluorescein in FRET Studies

| Study Focus | Donor/Acceptor Pair | Key Finding | Reference |

|---|---|---|---|

| DNA Hybridization | Fluorescein / Rhodamine | Transfer efficiency decreased as the distance between fluorophores increased from 8 to 16 nucleotides, confirming the distance-dependence of FRET. | pnas.org |

| DNA Recombination | Fluorescein / Rhodamine | FRET was used to monitor the pairing and strand displacement of RecA-coated DNA strands in real-time. | nih.gov |

| Oligonucleotide Degradation | Tetramethylrhodamine / Fluorescein | FRET was used to study the in vitro degradation of an antisense oligonucleotide, demonstrating that a hairpin structure provided protection against nucleases. | tandfonline.com |

| G-quadruplex Formation | Fluorescein (FAM) / Tetramethylrhodamine (TAMRA) | The intramolecular folding of an oligonucleotide into a G-quadruplex structure upon ion binding was monitored by the change in FRET signal. | nih.gov |

| Real-Time PCR Probes | Fluorescein / Rhodamine | For adjacent hybridization probes, FRET efficiencies were above 80% for separations of less than 8 base pairs. | nih.gov |

FRET has been applied to study:

These studies highlight the versatility of fluorescein-labeled oligonucleotides as probes for investigating a wide range of dynamic molecular processes that are central to biology.

Analysis of Protein-Nucleic Acid Binding Interactions

The study of interactions between proteins (such as transcription factors, polymerases, and nucleases) and nucleic acids is central to understanding gene regulation, DNA replication, and repair. Oligonucleotides labeled with fluorescein via fluorescein phosphoramidite (B1245037) are pivotal in quantifying these interactions, primarily through techniques like Fluorescence Anisotropy (FA), also known as Fluorescence Polarization (FP).

In an FA experiment, a small, fluorescein-labeled oligonucleotide tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low anisotropy value. Upon binding to a much larger protein molecule, the rotational speed of the entire complex decreases significantly. This slower tumbling leads to an increase in the polarization of the emitted light, and thus a higher anisotropy value. By titrating a protein of interest into a solution containing a fixed concentration of the labeled oligonucleotide and measuring the change in anisotropy, a binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd), a key measure of binding affinity, can be precisely calculated.

Research Finding Example: A study aimed to characterize the binding affinity of the tumor suppressor protein p53 to its consensus DNA response element. A 25-base pair double-stranded DNA oligonucleotide containing the p53 consensus sequence was synthesized, with one strand labeled at the 5'-end using fluorescein phosphoramidite. The anisotropy of this probe was measured upon the incremental addition of purified recombinant p53 protein. The resulting data allowed for the determination of a Kd value, providing a quantitative measure of the interaction's strength.

Table 4.2.2.1: Fluorescence Anisotropy Titration Data for p53-DNA Interaction This interactive table allows sorting by column. Click on headers to reorder.

| p53 Concentration (nM) | Measured Anisotropy (r) | Percent Bound (%) |

| 0.0 | 0.095 | 0.0 |

| 5.0 | 0.118 | 15.3 |

| 10.0 | 0.140 | 30.0 |

| 20.0 | 0.175 | 53.3 |

| 40.0 | 0.215 | 80.0 |

| 80.0 | 0.242 | 98.0 |

| 120.0 | 0.245 | 100.0 |

From this dataset, the Kd was calculated to be approximately 18 nM, indicating a high-affinity interaction characteristic of specific transcription factor-DNA binding.

Assessment of Oligonucleotide Target Affinity and Specificity

For therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), both high affinity for the intended target and high specificity (i.e., minimal binding to off-target sequences) are critical. Fluorescein-labeled probes are instrumental in assessing these parameters, often in conjunction with a quencher molecule in Fluorescence Resonance Energy Transfer (FRET) based assays.

In a typical assay, a fluorescein-labeled oligonucleotide probe is designed to hybridize to a target RNA or DNA sequence. A second probe, labeled with a quencher (e.g., a dark quencher like Black Hole Quencher® or a fluorescent acceptor like TAMRA), is designed to bind adjacent to the first probe. When both probes are bound to the target, the fluorescein (donor) and quencher (acceptor) are in close proximity, causing the fluorescein signal to be quenched via FRET. The degree of quenching is proportional to the extent of hybridization.

By comparing the hybridization efficiency of the probe set to the intended target versus sequences containing one or more mismatches, the specificity of the oligonucleotide can be quantified. This is often performed as a thermal melt experiment, where the temperature at which 50% of the duplexes dissociate (the melting temperature, Tm) is measured. A significant drop in Tm for a mismatched sequence indicates high specificity.

Research Finding Example: The specificity of an siRNA designed to target Factor VII mRNA was evaluated. A short, fluorescein-labeled probe complementary to the target mRNA was co-incubated with the target sequence and a quencher-labeled guide strand of the siRNA. The experiment was repeated using an off-target sequence that differed by a single nucleotide. The Tm was determined for both scenarios.

Table 4.2.3.1: Thermal Melt Analysis for siRNA Target Specificity This interactive table allows sorting by column. Click on headers to reorder.

| Target Sequence | Mismatch Position | Melting Temperature (Tm) in °C | ΔTm from Perfect Match (°C) |

| Perfect Match Target | None | 72.5 | 0.0 |

| Single Mismatch A>G | Position 12 | 64.1 | -8.4 |

| Single Mismatch C>T | Position 9 | 65.3 | -7.2 |

| Double Mismatch | Positions 9 & 12 | 55.8 | -16.7 |

The substantial decrease in Tm (7-8 °C) for single mismatches demonstrates that the oligonucleotide binds with significantly lower stability to off-target sequences, confirming its high specificity.

Advanced Genetic Analysis and Diagnostic Research Tools

The incorporation of fluorescein into oligonucleotides via this compound chemistry is a cornerstone of numerous methods for genetic analysis and molecular diagnostics. These probes provide the signal generation mechanism for detecting specific nucleic acid sequences with high sensitivity.

Methodologies for Single Nucleotide Polymorphism (SNP) Detection

SNPs are the most common type of genetic variation among people. The ability to accurately detect SNPs is crucial for disease association studies, pharmacogenomics, and diagnostics. Fluorescein-labeled probes are central to several SNP genotyping technologies, including allele-specific PCR and molecular beacons.

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorescein molecule at the 5'-end and a quencher at the 3'-end. In the absence of a target, the hairpin structure holds the fluorophore and quencher together, silencing the fluorescence. When the probe's loop sequence binds to a perfectly complementary target DNA sequence, the beacon undergoes a conformational change, separating the fluorophore from the quencher and generating a bright fluorescent signal. A single mismatch between the probe and target is often sufficient to prevent this stable hybridization, leaving the beacon in its "dark" state. By designing two different molecular beacons, one for each allele of a SNP (e.g., one for allele 'A' and another for allele 'G'), the genotype of a sample can be determined.

Research Finding Example: A molecular beacon assay was developed to genotype a clinically relevant SNP in the CYP2C19 gene, which affects drug metabolism. Two probes were used: one labeled with fluorescein (FAM) specific for the wild-type allele (Allele 1) and another labeled with a different fluorophore (e.g., HEX) specific for the variant allele (Allele 2).

Table 4.3.1.1: SNP Genotyping Results Using Allele-Specific Molecular Beacons This interactive table allows filtering by genotype. Enter genotype (e.g., Homozygous Wild-Type) in the search box.

| Sample ID | Genotype | FAM Signal (Wild-Type) | HEX Signal (Variant) | Genotype Call |

| Sample 01 | Homozygous Wild-Type | High | None/Baseline | Allele 1/1 |

| Sample 02 | Homozygous Variant | None/Baseline | High | Allele 2/2 |

| Sample 03 | Heterozygous | High | High | Allele 1/2 |

| Sample 04 | Negative Control | None/Baseline | None/Baseline | No Call |

The distinct signal patterns allow for unambiguous determination of whether a sample is homozygous wild-type, homozygous variant, or heterozygous for the SNP.

Applications in Gene Expression Profiling and Analysis

Real-time quantitative PCR (qPCR) is the gold standard for measuring gene expression levels. The most common qPCR chemistry, the 5' nuclease assay (TaqMan™), relies on probes labeled with a reporter fluorophore like fluorescein (often abbreviated as FAM) and a quencher.

The probe is designed to bind to a specific sequence within the PCR amplicon. As the DNA polymerase extends the primer during amplification, its 5'→3' exonuclease activity cleaves the bound probe. This cleavage separates the FAM reporter from the quencher, resulting in an increase in fluorescence. The qPCR instrument monitors this fluorescence in real-time. The cycle at which the signal crosses a detection threshold (the Ct value) is inversely proportional to the initial amount of target template. By comparing the Ct values of a target gene and a stable reference (housekeeping) gene, the relative expression of the target gene can be calculated.

Research Finding Example: A study investigated the effect of a new anti-cancer drug on the expression of the pro-angiogenic gene VEGF in a tumor cell line. Cells were treated with the drug or a vehicle control. RNA was extracted, converted to cDNA, and analyzed by qPCR using a FAM-labeled probe for VEGF and a FAM-labeled probe for the housekeeping gene GAPDH.

Table 4.3.2.1: Relative Quantification of VEGF Gene Expression by qPCR This interactive table allows sorting by column. Click on headers to reorder.

| Condition | Target Gene | Ct Value (Average) | ΔCt (Ct,VEGF - Ct,GAPDH) | Fold Change vs. Control |

| Control | VEGF | 23.5 | 5.5 | 1.0 (Reference) |

| Control | GAPDH | 18.0 | - | - |

| Drug-Treated | VEGF | 26.0 | 8.1 | 0.16 |

| Drug-Treated | GAPDH | 17.9 | - | - |

The results show a significant increase in the Ct value for VEGF in the drug-treated sample, corresponding to a calculated ~6-fold decrease (1/0.16) in gene expression, demonstrating the drug's potent anti-angiogenic activity.

Development of Pathogen Detection Assays

The high sensitivity and specificity of qPCR make it an ideal platform for the rapid detection of pathogenic microorganisms. Assays for viruses (e.g., SARS-CoV-2, Influenza), bacteria (e.g., Mycobacterium tuberculosis), and parasites rely on fluorescein-labeled probes that target unique sequences within the pathogen's genome.

These diagnostic assays are designed for robust performance, often in a multiplex format where probes for multiple pathogens or internal controls, each labeled with a different colored fluorophore, are included in a single reaction. A FAM-labeled probe is a common choice for the primary target due to its bright signal. The presence of a pathogen is confirmed if the FAM fluorescence rises above the threshold within a specified number of cycles (e.g., Ct < 40).

Research Finding Example: A multiplex qPCR assay was developed for the simultaneous detection of Influenza A and Influenza B viruses. The assay included a FAM-labeled probe targeting a conserved region of the Influenza A matrix gene and a HEX-labeled probe for the Influenza B NS gene.

Table 4.3.3.1: Multiplex qPCR Results for Influenza Detection This interactive table allows filtering by sample type. Enter type (e.g., Positive) in the search box.

| Sample ID | Sample Type | FAM Ct (Influenza A) | HEX Ct (Influenza B) | Result |

| NP-Swab-1 | Clinical Specimen | 21.4 | Undetermined | Positive for Influenza A |

| NP-Swab-2 | Clinical Specimen | Undetermined | 24.8 | Positive for Influenza B |

| NP-Swab-3 | Clinical Specimen | Undetermined | Undetermined | Negative for Influenza A & B |

| Control-A | Positive Control Influenza A | 22.0 | Undetermined | Valid |

| NTC | No Template Control | Undetermined | Undetermined | Valid |

This assay demonstrates the ability to rapidly detect and differentiate between two common respiratory pathogens from a single sample.

Broader Research Applications in Biological Systems

Beyond the applications described above, oligonucleotides synthesized with this compound are used in a variety of other powerful techniques. One prominent example is Fluorescence In Situ Hybridization (FISH) . In FISH, a fluorescein-labeled DNA probe is applied to fixed cells or tissue sections. The probe hybridizes to its complementary sequence within the intact chromosomes or nucleus, allowing researchers to visualize the location of specific genes or chromosomal regions under a fluorescence microscope. This is used for karyotyping, detecting chromosomal abnormalities like translocations or aneuploidies, and mapping gene locations.

Another application is in flow cytometry , where cells can be sorted based on the uptake of fluorescently labeled oligonucleotides. For instance, researchers studying the delivery mechanisms of ASOs or siRNAs can treat cells with a fluorescein-labeled version of their therapeutic oligo. Flow cytometry can then be used to quantify the percentage of cells that have successfully internalized the oligonucleotide and to sort these positive cells for further downstream analysis. These methods extend the utility of fluorescein-labeled probes from in-vitro assays to direct analysis within complex cellular environments.

Fluorescent Labeling of Proteins for Cellular Localization and Function Studies

While fluorescein isothiocyanate (FITC) is often used for direct protein labeling, fluorescein-labeled oligonucleotides provide a powerful indirect method for studying protein localization and function, particularly for DNA- and RNA-binding proteins. wikipedia.org These labeled oligonucleotides serve as probes to track the cellular uptake, fate, and intracellular localization of oligonucleotide-protein complexes. oup.comashpublications.org

Researchers use fluorescence microscopy and flow cytometry to visualize and quantify the uptake of these labeled oligonucleotides. ashpublications.orgnih.gov For instance, studies have used 3'-fluorescein labeled oligonucleotides to determine the cellular localization of single- and double-stranded oligonucleotides delivered into cells. oup.com This approach is critical for assessing the efficacy of delivery vectors and understanding how therapeutic oligonucleotides reach their intracellular targets. oup.comashpublications.org

However, it is important to note that the observed intracellular fluorescence may not always correlate with the presence of the intact oligonucleotide, as degradation can release the fluorescent dye. acs.org Careful experimental design, including the use of stable oligonucleotide analogues like phosphorothioates, can help mitigate these issues and provide a clearer picture of the localization of the functional oligonucleotide. oup.comacs.org The binding of a fluorescein-labeled oligonucleotide to its target protein can also be monitored by changes in fluorescence, providing insights into binding events within the cellular milieu. d-nb.info

Table 2: Research Findings in Cellular Localization using Fluorescein-Labeled Oligonucleotides

| Research Focus | Method | Key Finding | Reference |

|---|---|---|---|

| Oligonucleotide Delivery | Fluorescence Microscopy | MPG peptide vector efficiently delivers fluorescein-labeled oligonucleotides into the nucleus of human fibroblasts. | oup.com |

| Antisense Oligonucleotide Uptake | Flow Cytometry & Fluorescence Microscopy | Comparison of delivery methods (e.g., electroporation) for fluorescein-labeled antisense oligonucleotides into leukemia cells. | ashpublications.org |

| DNA Nanostructure Fate | Live Cell Imaging | Intracellular fluorescence from labeled DNA nanostructures can be misleading due to nuclease degradation and release of free dye. | acs.org |

Design and Implementation of Nucleic Acid-Based Biosensors

Fluorescein-labeled oligonucleotides are fundamental components in the design of nucleic acid-based biosensors, which are engineered to detect specific targets ranging from complementary nucleic acid sequences to proteins and small molecules. nih.govresearchgate.net These biosensors often rely on fluorescence signaling as a convenient and sensitive reporting mechanism. nih.gov

A prominent example is the "molecular beacon," a single-stranded oligonucleotide probe labeled with a fluorophore (like fluorescein) at one end and a quencher at the other. nih.gov In its free state, the probe forms a hairpin structure that brings the fluorophore and quencher close together, extinguishing fluorescence. nih.gov Upon binding to a target sequence, the beacon undergoes a conformational change that separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is another principle widely used in these biosensors. nih.gov In a FRET-based sensor, two oligonucleotides are labeled, one with a donor fluorophore (e.g., fluorescein) and the other with an acceptor. When these probes bind to a target molecule in close proximity, energy transfer occurs, leading to a change in the emission spectrum that can be measured. cgohlke.com These principles have been applied to various platforms, including real-time PCR, paper-based diagnostics, and fiber-optic evanescent wave (FOEW) sensors, for the sensitive detection of pathogens, genetic mutations, and other biomarkers. magtech.com.cnfrontiersin.orgmdpi.com

Table 3: Examples of Fluorescein-Based Nucleic Acid Biosensors

| Biosensor Type | Principle | Target | Application | Reference |

|---|---|---|---|---|

| Molecular Beacons | Conformational Change (Quenching/De-quenching) | DNA/RNA | Real-time PCR, Allele Genotyping | nih.gov |

| DNA Nanoswitches | Binding-Induced Conformational Change | Transcription Factors (e.g., NF-κB) | Imaging Protein Activity in Living Cells | d-nb.info |

| Waveguide Biosensor | Evanescent Field-Stimulated Fluorimetry | Influenza A RNA | Amplification-free detection of pathogens | frontiersin.org |

Conformational and Structural Investigations of Nucleic Acids

The precise three-dimensional structure of nucleic acids is crucial for their biological function. Fluorescein-labeled oligonucleotides are instrumental in elucidating these structures and their dynamic conformational changes in solution. nih.govcgohlke.com FRET is a particularly powerful technique for these studies, acting as a "molecular ruler" to measure distances between specific points within a nucleic acid structure. cgohlke.comnumberanalytics.com

These fluorescence-based methods have provided clear evidence for the helical structure of DNA in solution and have been used to characterize more complex architectures. For example, FRET studies on DNA molecules with bulge loops have demonstrated that the presence of extra, unpaired nucleotides causes a significant bend in the DNA helix. cgohlke.com In addition to FRET, other fluorescence parameters like fluorescence anisotropy and intensity can provide valuable information about the local environment of the dye and the dynamics of the nucleic acid structure. cgohlke.comnumberanalytics.com

Table 4: Structural Insights from Fluorescence Studies of Labeled Nucleic Acids

| Nucleic Acid Structure | Fluorescence Method | Key Finding | Reference |

|---|---|---|---|

| DNA Duplexes | FRET | Confirmed the helical structure of DNA in solution and validated the use of FRET as a molecular ruler. | cgohlke.com |

| DNA Bulges | FRET & Electrophoretic Mobility | Bulged nucleotides induce a significant bend in the DNA double helix, with the degree of bending increasing with the size of the bulge. | cgohlke.com |

| Four-Way DNA Junctions | FRET | Provided evidence for the solution-state conformation of this key genetic recombination intermediate. | cgohlke.com |

Photophysical and Biochemical Characteristics of Fluorescein Labeled Oligonucleotides in Research Contexts

Factors Influencing Fluorescence Intensity and Stability

The fluorescence emission of a fluorescein-labeled oligonucleotide is not static but is dynamically influenced by its local environment. These factors include the oligonucleotide sequence itself, its three-dimensional structure, the pH of the solution, and its susceptibility to photobleaching.

Sequence-Dependent Quenching Mechanisms (e.g., Guanine (B1146940) Quenching)

A well-documented phenomenon affecting the fluorescence of fluorescein-labeled oligonucleotides is sequence-dependent quenching. rsc.org This is primarily attributed to the nucleobase guanine, which is the most easily oxidized of the four DNA bases. rsc.org When fluorescein (B123965) is in close proximity to a guanine residue, its fluorescence can be significantly quenched. rsc.orgrsc.orgresearchgate.net

The primary mechanism behind this quenching is photoinduced electron transfer (PET). rsc.orgresearchgate.netrsc.org In this process, the excited fluorescein molecule acts as an electron acceptor, and the nearby guanine acts as an electron donor. researchgate.netrsc.org This electron transfer provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence emission. The efficiency of PET and the resulting quenching generally follow the order of nucleobase redox potential: dG ≪ dA < dT ≈ dC. rsc.org

Research has shown that the position of the guanine residue relative to the fluorescein label is critical. For instance, a guanine at the first position of a 3'-dangling end of a 5'-labeled probe can cause a 25% decrease in fluorescence, with additional guanines increasing the quenching to about 40%. nih.gov The quenching effect is most pronounced with G-rich sequences near the fluorescein tag. rsc.org Conversely, thymine-rich sequences tend to result in the highest fluorescence signals. rsc.orgrsc.orgresearchgate.net For single-stranded DNA labeled at either the 3' or 5' end, a terminal thymine (B56734) produces the strongest fluorescence, while in double-stranded DNA, a terminal cytosine results in the highest intensity. rsc.orgrsc.orgresearchgate.net

Influence of Oligonucleotide Secondary and Tertiary Structures on Fluorophore Behavior

The three-dimensional conformation of an oligonucleotide significantly impacts the fluorescence of an attached fluorescein molecule. Secondary structures like hairpin loops and duplex formation can either enhance or quench fluorescence depending on the specific sequence and the location of the label. oup.compnas.org

In molecular beacons, which are hairpin-shaped oligonucleotides, the fluorescence of a terminally attached fluorescein is quenched when the hairpin is in a closed conformation, bringing the fluorophore into close proximity with a quencher molecule at the other end. pnas.org When the beacon hybridizes to a target sequence, it undergoes a conformational change to an open state, separating the fluorophore and quencher and restoring fluorescence. pnas.org

The formation of a DNA duplex can also modulate fluorescence. Hybridization of a fluorescein-labeled oligonucleotide to its complementary strand can lead to either a decrease or an increase in fluorescence intensity. oup.com Quenching upon duplex formation is often observed when the fluorescein label is near a guanine on the complementary strand. oup.com For example, oligonucleotides with a 5'-terminal dC or dG can show a fluorescence decrease of about 40% upon forming a duplex. oup.com However, if the fluorescein is positioned further away from the terminal dG-dC base pair, fluorescence can actually increase upon hybridization. oup.com This is because the quenching effect of a guanosine (B1672433) in a single-stranded oligonucleotide can be eliminated upon duplex formation, provided the fluorophore is sufficiently distant from the terminal quenching pair. oup.com

The rotational freedom of the fluorescein dye also plays a role. Fluorescence anisotropy measurements have indicated that the rotation of the fluorescein molecule can be decoupled from the labeled DNA, suggesting it rotates independently. rsc.org This is partly due to the negative charge of the carboxylate group on fluorescein at physiological pH, which can cause electrostatic repulsion with the nearby phosphodiester backbone of the DNA. rsc.org

Environmental pH Effects on Fluorescein Fluorescence in Aqueous Solutions

Fluorescein's fluorescence is highly sensitive to the pH of its aqueous environment. nih.govquora.com The molecule exists in different ionic forms depending on the pH, and these forms have distinct photophysical properties. nih.gov The pKa of fluorescein is approximately 6.4. nih.gov

Basic Conditions (pH > 8): In alkaline solutions, fluorescein exists predominantly in its dianionic form, which is highly fluorescent. nih.gov It absorbs light maximally around 490 nm and emits green fluorescence around 515-517 nm with a high quantum yield (around 0.95 in 0.1 M NaOH). nih.govlumiprobe.com

Neutral to Slightly Acidic Conditions (around pH 6.4): As the pH decreases towards its pKa, the monoanionic form becomes more prevalent. This form has a blue-shifted absorption spectrum and a significantly lower fluorescence quantum yield. nih.gov

Acidic Conditions (pH < 6.4): At lower pH values, the neutral and cationic forms of fluorescein dominate, which are essentially non-fluorescent when excited at 490 nm. nih.gov

This pH-dependent behavior is a critical consideration for any application using fluorescein-labeled oligonucleotides in biological systems where pH can vary. nih.gov

Interactive Table: pH-Dependent Ionic Forms and Fluorescence of Fluorescein

| pH Range | Predominant Ionic Form | Absorption Maximum (nm) | Relative Fluorescence Intensity |

| > 8 | Dianion | ~490 | High |

| ~6.4 - 8 | Dianion/Monoanion | Shifts to shorter wavelengths | Decreasing |

| < 6.4 | Monoanion/Neutral/Cationic | Blue-shifted | Very Low/None |

Strategies to Mitigate Photobleaching in Imaging and Detection

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy and other detection methods. cardiff.ac.ukbiocompare.com Fluorescein is known to be susceptible to photobleaching. researchgate.net Several strategies can be employed to minimize this effect:

Minimize Light Exposure: The most straightforward approach is to reduce the intensity and duration of the excitation light. cardiff.ac.ukthermofisher.comnews-medical.net This can be achieved by using neutral-density filters, reducing laser power, and minimizing exposure times during image acquisition. biocompare.comthermofisher.com

Use of Antifade Reagents: Commercially available mounting media containing antifade reagents can significantly reduce photobleaching. cardiff.ac.ukthermofisher.comthermofisher.com These reagents work by scavenging oxygen free radicals that are a primary cause of photobleaching. thermofisher.com Examples include SlowFade and ProLong. thermofisher.comthermofisher.com Some antifade reagents are designed for short-term storage (3-4 weeks), while others are for long-term preservation. thermofisher.comthermofisher.com

Choice of Fluorophore: When photostability is a major concern, alternative, more photostable dyes with similar spectral properties to fluorescein, such as Alexa Fluor 488 or DyLight 488, may be considered. researchgate.netnews-medical.net

Experimental Design: Careful experimental planning can also reduce photobleaching. For example, locating the region of interest using transmitted light before switching to fluorescence observation can minimize unnecessary light exposure. cardiff.ac.uk

Spectral Properties of Conjugated Fluorescein in Diverse Media

The absorption and emission spectra of fluorescein, and consequently its quantum yield, are influenced by the surrounding medium. vlabs.ac.inevidentscientific.com Solvent polarity is a key factor. evidentscientific.comfsu.edu

In general, polar solutes in polar, hydrogen-bonding solvents tend to exhibit larger Stokes shifts (the difference between the absorption and emission maxima) than in non-polar solvents. vlabs.ac.in When a fluorophore is excited, its dipole moment often increases. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this excited state, a process known as solvent relaxation. fsu.edu This relaxation lowers the energy of the excited state, leading to a red shift in the emission spectrum. fsu.edu

For fluorescein, quantum-chemical investigations have shown that the solvent environment affects the partial charges on the atoms and the resulting absorption and emission spectra. spiedigitallibrary.orgresearchgate.net Calculations considering the effect of water as a solvent show a red shift in both the absorption and fluorescence spectra compared to the molecule in the gas phase. spiedigitallibrary.org

Interactive Table: Spectral Properties of Fluorescein in Different Environments

| Property | Value | Conditions |

| Absorption Maximum (Dianion) | ~490 nm | Aqueous, pH > 8 nih.gov |

| Emission Maximum (Dianion) | ~515-517 nm | Aqueous, pH > 8 nih.govlumiprobe.com |

| Quantum Yield (ΦF) | 0.95 | 0.1 M NaOH nih.gov |

| Quantum Yield (ΦF) | ~0.75 | 10 mM Phosphate-Buffered Saline (for FITC) nih.gov |

Design of Reporter-Quencher Systems for Modulated Fluorescence Signals

The principle of fluorescence quenching is harnessed in the design of various reporter-quencher systems for detecting and quantifying nucleic acids. These systems rely on a change in fluorescence signal upon a specific molecular event, such as hybridization or enzymatic cleavage. nih.gov

A common approach is to use Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher). nih.govpremierbiosoft.com This energy transfer quenches the donor's fluorescence and can sometimes lead to sensitized emission from the acceptor. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. pnas.org

Fluorescein (often as the derivative 6-FAM) is frequently used as the donor fluorophore in these systems. lumiprobe.com It can be paired with various non-fluorescent "dark" quenchers, such as DABCYL, or other fluorescent dyes. lumiprobe.com

Examples of FRET-based probe designs include:

Molecular Beacons: As mentioned earlier, these hairpin probes use FRET in their closed state. Hybridization to a target separates the donor (e.g., fluorescein) and quencher, leading to a fluorescence signal. pnas.org

Hybridization Probes: This system uses two separate probes that hybridize to adjacent sequences on a target molecule. premierbiosoft.com One probe is labeled with a donor (fluorescein) and the other with an acceptor. When both probes bind to the target, the donor and acceptor are brought into close proximity, allowing FRET to occur. premierbiosoft.com

Cleavage-Based Probes (e.g., TaqMan® probes): In this design, a single probe is labeled with a reporter (fluorescein) at one end and a quencher at the other. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence. frontiersin.org

The inherent quenching of fluorescein by guanine can also be utilized to design "quencher-free" probes. nih.govmdpi.com In these systems, the conformational change of an aptamer or probe upon target binding brings the fluorescein label close to a guanine-rich sequence, causing fluorescence quenching. mdpi.com

Derivatives and Analogues of Fluorescein Phosphoramidites in Academic Investigations

Research into Isomeric Forms and Their Differential Performance (e.g., 5-FAM, 6-FAM)

Fluorescein (B123965) and its derivatives are commonly synthesized as a mixture of 5- and 6-carboxy isomers, which arise from the reaction of resorcinol (B1680541) with trimellitic anhydride. While the isomeric mixture can be used for labeling, single-isomer preparations are preferred for consistency and purity in demanding applications. The two most common isomers are 5-carboxyfluorescein (B1664652) (5-FAM) and 6-carboxyfluorescein (B556484) (6-FAM). idtdna.combiotium.combiosearchtech.com

The choice between 5-FAM and 6-FAM can influence the properties of the resulting labeled oligonucleotide. Although their spectral properties are nearly identical, with absorption maxima around 492-495 nm and emission maxima around 517-520 nm, their reactivity and the stability of the resulting conjugate can differ. biosearchtech.comgenelink.com 6-FAM is the most widely used isomer for oligonucleotide labeling. idtdna.comgenelink.comlumiprobe.com It is often preferred because it tends to yield purer products and is considered more stable during the synthesis and deprotection steps of oligonucleotide production. glenresearch.com Research has shown that oligonucleotides labeled with 6-FAM at the 5'-terminus result in a product that is essentially 100% pure. glenresearch.com

In contrast, using a mixture of 5- and 6-FAM isomers can lead to the formation of multiple products, complicating purification and analysis. biosearchtech.com Studies have also indicated that the presence of a 6-carboxyfluorescein (FAM) label can alter the binding interactions of proteins with DNA. For instance, both 5'- and 3'-FAM-labeled oligonucleotides have been shown to affect the binding stoichiometry and affinity of O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Table 1: Comparison of 5-FAM and 6-FAM Properties

| Property | 5-FAM | 6-FAM |

| Common Use | Labeling of proteins and amine-modified oligonucleotides. biotium.com | Most common fluorescent dye for oligonucleotide labeling. idtdna.comgenelink.com |

| Purity | Can result in a mixture of products if starting from mixed isomers. | Single isomer use leads to higher purity of labeled oligonucleotides. glenresearch.com |

| Absorbance Max | ~492 nm biotium.com | ~492 nm genelink.com |

| Emission Max | ~514 nm biotium.com | ~517 nm genelink.com |

| Key Advantage | Amine-reactive and suitable for various labeling purposes. biotium.com | High purity of final product and stability. glenresearch.com |

Development of Fluorescein Derivatives with Specialized Linkers (e.g., Serinol, C6 Spacers)

The linker arm connecting the fluorescein dye to the oligonucleotide plays a critical role in the performance of the labeled probe. Specialized linkers are designed to provide spacing, improve solubility, and minimize interactions between the dye and the nucleic acid that could lead to fluorescence quenching.

Serinol Linkers: 6-Fluorescein Serinol Phosphoramidite (B1245037) is a modification that utilizes a serinol backbone. glenresearch.com This unique structure incorporates a linker that distances the bulky dye from the phosphate (B84403) backbone of the oligonucleotide. glenresearch.com This separation is advantageous as it can reduce the potential for quenching and steric hindrance, thereby improving the performance of the labeled oligonucleotide in applications like hybridization assays. The serinol backbone is based on a 1,3-diol structure, which offers greater stability against dephosphorylation compared to the 1,2-diol backbones used in some other modifiers. glenresearch.com

C6 Spacers: The C6 spacer, a six-carbon chain, is a commonly used hydrophobic linker in fluorescein phosphoramidites. lumiprobe.comlumiprobe.comlunanano.ca It is introduced to distance the fluorescent dye from the oligonucleotide sequence. biosearchtech.com This spacing is particularly important when labeling guanine-rich sequences, which are known to quench the fluorescence of nearby fluorescein molecules. lumiprobe.combiosearchtech.com By increasing the distance between the dye and the oligonucleotide, the C6 spacer helps to mitigate this quenching effect. lumiprobe.com C6 spacers can be incorporated at the 5' end or internally within the oligonucleotide sequence. lumiprobe.comlunanano.ca An improved version of the 5'-dichloro-dimethoxy-fluorescein phosphoramidite utilizes a C6 spacer along with more standard pivaloyl protecting groups to enhance its stability and performance. glenresearch.com

Table 2: Features of Specialized Linkers

| Linker | Key Features |

| Serinol | Based on a stable 1,3-diol backbone. glenresearch.com Moves bulky groups away from the phosphate backbone. glenresearch.com Allows for multiple consecutive incorporations. glenresearch.com |

| C6 Spacer | Hydrophobic six-carbon chain. lumiprobe.com Reduces quenching by G-rich sequences. lumiprobe.combiosearchtech.com Can be placed internally or at the 5' end. lumiprobe.com |

Synthesis and Characterization of Halogenated Fluoresceins for Spectral Tuning (e.g., HEX, TET, JOE)

To facilitate multiplexed applications, where multiple targets are detected simultaneously, fluorescein derivatives with distinct spectral properties have been developed through halogenation. These derivatives, including HEX (hexachlorofluorescein), TET (tetrachlorofluorescein), and JOE (dichloro-dimethoxy-fluorescein), offer a range of emission wavelengths that can be distinguished by modern DNA sequencers and real-time PCR instruments. glenresearch.comcambio.co.ukglenresearch.comglenresearch.com

These halogenated fluoresceins are sufficiently stable to withstand the conditions of oligonucleotide synthesis and deprotection, allowing for their direct incorporation as phosphoramidite monomers. atdbio.com The addition of chlorine and other groups to the fluorescein core shifts their absorption and emission spectra to longer wavelengths compared to FAM.

TET (Tetrachlorofluorescein): This dye is a tetrachlorinated derivative of fluorescein. glenresearch.comglenresearch.com

HEX (Hexachlorofluorescein): This dye is a hexachlorinated derivative. glenresearch.comglenresearch.com

JOE (Dichloro-dimethoxy-fluorescein): This dye contains two chlorine atoms and two methoxy (B1213986) groups. lumiprobe.com Its spectral properties lie between those of FAM and TAMRA/ROX.

The distinct spectral characteristics of these dyes are crucial for multiplex qPCR, allowing for the simultaneous detection of different DNA sequences. biosearchtech.comresearchgate.netqiagen.com

Table 3: Spectral Properties of Halogenated Fluorescein Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| FAM | 494 | 518 | General labeling, qPCR. qiagen.com |

| TET | 521 | 538 | Multiplex qPCR, DNA sequencing. qiagen.comidtdna.com |

| HEX | 538 | 555 | Multiplex qPCR, DNA sequencing. idtdna.com |

| JOE | 520-529 | 548-555 | Multiplex qPCR, DNA sequencing. qiagen.comidtdna.com |

Exploration of Other Xanthene Dye Phosphoramidites (e.g., TAMRA, SIMA) for Multiplexed Applications

Beyond the direct derivatives of fluorescein, other xanthene dyes have been developed as phosphoramidites to further expand the toolkit for multiplexed analysis.

TAMRA (Tetramethylrhodamine): TAMRA is a rhodamine-based xanthene dye commonly used in oligonucleotide applications. biosearchtech.com It exists as 5- and 6-isomers. biosearchtech.com TAMRA phosphoramidites are used to label oligonucleotides, often at the 5' end. broadpharm.comlumiprobe.com Due to its spectral properties, with an emission maximum around 575-580 nm, TAMRA is frequently used as a quencher for FAM in Förster Resonance Energy Transfer (FRET) based assays like TaqMan probes. biosearchtech.comlumiprobe.com However, TAMRA itself is fluorescent and can be used as a reporter dye in applications like quantitative PCR and DNA fragment analysis. broadpharm.comlumiprobe.com A significant consideration with TAMRA is its instability in the presence of ammonium (B1175870) hydroxide (B78521), a standard deprotection reagent in oligonucleotide synthesis. Therefore, milder deprotection conditions are required for TAMRA-labeled oligonucleotides. biosearchtech.comlumiprobe.com

SIMA (Dichloro-diphenyl-fluorescein): SIMA is a xanthene dye that is an analogue of HEX. lumiprobe.comaatbio.com It was developed to have improved stability under the alkaline conditions used for oligonucleotide deprotection. lumiprobe.comaatbio.com SIMA exhibits greater stability than HEX when treated with aqueous ammonium hydroxide at high temperatures or with a mixture of ammonium hydroxide and methylamine (B109427) (AMA). lumiprobe.comaatbio.com While its spectral characteristics are similar to HEX, SIMA has a higher quantum yield. lumiprobe.com At neutral pH, SIMA shows a slight blue shift in its absorption maximum compared to HEX. aatbio.com Its emission intensity is about 90% of that of HEX, with a 5 nm red-shifted emission peak. aatbio.com These properties make SIMA a valuable alternative to HEX for producing fluorescently labeled primers and probes for applications like quantitative PCR. lumiprobe.comaatbio.com

The development of these and other xanthene dyes, such as the CAL Fluor series, has been driven by the need for robust and spectrally diverse reporters for multiplexed qPCR and other advanced genetic analysis techniques. biosearchtech.comresearchgate.netbiosearchtech.com

Table 4: Comparison of Other Xanthene Dye Phosphoramidites

| Dye | Key Characteristics | Common Applications |

| TAMRA | Rhodamine-based dye, acts as both a reporter and a quencher for FAM. biosearchtech.comlumiprobe.com Requires mild deprotection conditions. biosearchtech.comlumiprobe.com | FRET probes (TaqMan), qPCR, fragment analysis. biosearchtech.combroadpharm.comlumiprobe.com |

| SIMA | More stable analogue of HEX with higher quantum yield. lumiprobe.comaatbio.com | Quantitative PCR primers and probes. lumiprobe.comaatbio.com |

Quality Control, Purification, and Characterization of Synthesized Fluorescein Labeled Oligonucleotides

Analytical Methodologies for Assessing Oligonucleotide Purity and Integrity

A suite of analytical techniques is employed to comprehensively assess the purity and integrity of synthesized fluorescein-labeled oligonucleotides. These methods provide both qualitative and quantitative data, ensuring that failure sequences, incompletely deprotected products, and unreacted labeling reagents are effectively identified and removed.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic oligonucleotides. atdbio.com It offers high resolution and is amenable to automation. atdbio.com For fluorescein-labeled oligonucleotides, Reverse-Phase HPLC (RP-HPLC) is particularly effective. atdbio.comlabcluster.com The fluorescein (B123965) moiety imparts significant hydrophobicity to the oligonucleotide, which enhances its retention on the nonpolar stationary phase of an RP-HPLC column (typically C8 or C18), allowing for excellent separation from unlabeled failure sequences. atdbio.comlabcluster.combiosyn.com

Ion-pair reversed-phase HPLC is a widely used variation of this technique. nih.gov It involves the use of an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. acs.orgmz-at.de This agent neutralizes the negative charges on the phosphate (B84403) backbone of the oligonucleotide, increasing its hydrophobicity and interaction with the stationary phase, thereby improving separation based on length and the presence of the lipophilic fluorescein label. nih.govacs.org The separation is typically achieved using a gradient of an organic solvent, like acetonitrile, in an aqueous buffer. atdbio.comacs.org By monitoring the elution profile at different wavelengths (e.g., 260 nm for the oligonucleotide and a wavelength specific to fluorescein, ~494 nm), it is possible to distinguish between labeled and unlabeled species. mz-at.denih.gov Hybrid particle technology, as seen in columns like the XTerra® MS C18, offers enhanced stability at the higher temperatures (50-60 °C) and pH levels (pH 7-9) often used for these separations. mz-at.de

A hybridization-based liquid chromatography-fluorescence (LC-FL) assay represents another sensitive approach, combining the separation power of LC with the high sensitivity of fluorescence detection. wuxiapptec.combioanalysis-zone.com This method can achieve very low limits of detection, making it suitable for demanding applications. wuxiapptec.com

Table 1: Typical HPLC Parameters for Fluorescein-Labeled Oligonucleotide Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column Type | Reverse-Phase (e.g., C18, C8) | Separates based on hydrophobicity. | atdbio.comnih.gov |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in water | Ion-pairing agent and aqueous buffer. | acs.orgmz-at.de |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute bound molecules. | acs.orgmz-at.de |

| Gradient | Increasing concentration of Mobile Phase B | Elutes molecules based on increasing hydrophobicity. | mz-at.de |

| Temperature | 50-60 °C | Improves peak shape and resolution. | mz-at.de |

| Detection | UV at 260 nm and Fluorescence (Ex: ~494 nm, Em: ~521 nm) | Quantifies oligonucleotide and specifically detects the fluorescein label. | mz-at.de |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation